2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid
Beschreibung
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl)propanoic acid is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring a propanoic acid side chain. The Boc group serves as a protective moiety for amines, offering stability under basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is structurally characterized by a pyrrolidine ring substituted at the 3-position with a Boc-protected amine and a propanoic acid group. Such derivatives are pivotal in medicinal chemistry and peptide synthesis, where controlled deprotection and functional group compatibility are critical .
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYFRZPDMHRDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The resulting Boc-protected pyrrolidine is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxid
Biologische Aktivität
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid, also known as Boc-4-oxopyrrolidine-2-carboxylic acid, is a compound with significant biological activity. Its structure features a pyrrolidine ring modified with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety, which contributes to its pharmacological properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H15NO5
- Molecular Weight : 229.23 g/mol
- CAS Number : 84348-37-8
- IUPAC Name : (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the α isoform. This inhibition is crucial as PI3K signaling pathways are implicated in various diseases, including cancer and inflammatory disorders . The compound selectively targets specific isoforms while sparing others, which may reduce potential side effects associated with broader kinase inhibition.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment :
- Anti-inflammatory Effects :
- Fibrotic Diseases :
Case Study 1: Anti-tumor Activity
A study explored the anti-tumor effects of this compound on human lung carcinoma cell lines. Results indicated a significant decrease in cell viability at concentrations ranging from 5 to 20 µM, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP cleavage .
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the compound's effects on inflammatory cytokine production in macrophages. The results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound, suggesting its potential use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs vary in protecting groups, heterocyclic cores, and acid chain lengths. Below is a detailed analysis of key similarities and differences:
Structural Analogs with Different Protecting Groups
- Boc vs. Cbz (Benzyloxycarbonyl): 2-(1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl)acetic acid (CAS 886362-65-8): Replaces the Boc group with a Cbz group and has a shorter acetic acid chain. The Cbz group requires hydrogenolysis (H₂/Pd) for removal, limiting its utility in hydrogen-sensitive reactions. In contrast, the Boc group’s acid-labile nature enables milder deprotection, making the target compound more versatile in multi-step syntheses . N-Cbz-4-Piperidinecarboxylic acid (CAS 10314-98-4): Features a Cbz-protected piperidine ring. Piperidine’s six-membered ring confers distinct conformational and electronic properties compared to pyrrolidine’s five-membered ring, influencing solubility and reactivity .
Heterocyclic Variations
- Piperidine vs. Pyrrolidine: 3-(1-[(Benzyloxy)carbonyl]piperidin-4-yl)propanoic acid (CAS 63845-33-0): Substitutes pyrrolidine with piperidine. However, pyrrolidine’s compact structure may improve steric accessibility in catalytic or binding applications .
Acid Chain Modifications
- Propanoic Acid vs. Acetic Acid: The target compound’s propanoic acid chain increases lipophilicity compared to acetic acid derivatives (e.g., CAS 886362-65-8). This may enhance membrane permeability in biological systems but reduce aqueous solubility .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
